Ethyl 5-(3-nitrophenyl)isoxazole-3-carboxylate is a compound belonging to the isoxazole family, characterized by a five-membered ring containing one nitrogen atom and one double bond. This compound is notable for its potential applications in medicinal chemistry and materials science, serving as a building block for the synthesis of various pharmaceutical agents.
This compound can be synthesized through various chemical reactions involving isoxazole derivatives and nitrophenyl groups. It has been documented in chemical databases such as PubChem and is available for purchase from chemical suppliers.
Ethyl 5-(3-nitrophenyl)isoxazole-3-carboxylate falls under the category of organic compounds, specifically classified as an isoxazole carboxylate. Its structure includes both a carboxylate group and a nitrophenyl substituent, which contribute to its reactivity and potential biological activity.
The synthesis of ethyl 5-(3-nitrophenyl)isoxazole-3-carboxylate can be achieved through several methods, primarily involving the 1,3-dipolar cycloaddition reaction. This reaction typically involves the following steps:
Technical details indicate that variations in temperature, solvent, and catalyst can significantly affect the yield and selectivity of the synthesis process .
The molecular structure of ethyl 5-(3-nitrophenyl)isoxazole-3-carboxylate can be depicted as follows:
The molecular formula for ethyl 5-(3-nitrophenyl)isoxazole-3-carboxylate is , with a molecular weight of approximately 233.23 g/mol. Spectroscopic data such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra are used to confirm its structure .
Ethyl 5-(3-nitrophenyl)isoxazole-3-carboxylate can participate in various chemical reactions:
Technical details suggest that these reactions can be optimized by adjusting reaction conditions such as temperature and solvent choice .
The mechanism of action for ethyl 5-(3-nitrophenyl)isoxazole-3-carboxylate primarily involves its interaction with biological targets due to its electrophilic nature. The nitro group can facilitate electron transfer processes, potentially leading to biological activity.
Data indicates that compounds containing isoxazole rings often exhibit antimicrobial and anti-inflammatory properties, making them valuable in drug development .
Relevant data from studies highlight that these properties make it suitable for various synthetic applications in organic chemistry .
Ethyl 5-(3-nitrophenyl)isoxazole-3-carboxylate has several applications:
Isoxazole, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, has established itself as a privileged scaffold in drug discovery due to its favorable physicochemical properties (e.g., moderate ClogP ~0.12, hydrogen-bond accepting capability) and its presence in numerous clinically successful drugs [7]. Isoxazole derivatives exhibit a remarkably broad spectrum of biological activities, including antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, and antipsychotic effects. This versatility stems from the scaffold's ability to engage in diverse non-covalent interactions (hydrogen bonding, pi-pi stacking, dipole-dipole) with biological targets [7].
Table 1: Clinically Significant Isoxazole-Containing Drugs
Drug Name | Primary Therapeutic Use | Key Target/Mechanism | Structural Feature |
---|---|---|---|
Sulfisoxazole | Urinary Tract Infections | Dihydropteroate Synthase Inhibitor (Antibacterial) | 5-membered isoxazole core |
Leflunomide | Rheumatoid Arthritis | Dihydroorotate Dehydrogenase Inhibitor (Immunosuppressant) | 5-membered isoxazole core with trifluoromethylphenyl |
Risperidone | Schizophrenia, Bipolar Disorder | Dopamine D₂/Serotonin 5-HT₂A Receptor Antagonist | Benzisoxazole fused ring system |
The integration of the isoxazole ring often contributes to improved metabolic stability, enhanced target affinity, and favorable pharmacokinetic profiles compared to non-heterocyclic analogs [7]. The development of Ethyl 5-(3-nitrophenyl)isoxazole-3-carboxylate builds upon this rich history, specifically exploiting the isoxazole core as a bioisostere for other five-membered heterocycles like pyrazoles and thiazoles, which have yielded potent xanthine oxidase inhibitors such as febuxostat [3]. Its synthesis follows well-established cyclization strategies, primarily 1,3-dipolar cycloadditions between nitrile oxides and alkynes or condensations involving hydroxylamine and 1,3-dicarbonyl precursors [7], adapted to incorporate the strategically placed 3-nitrophenyl group.
The phenyl ring attached at the 5-position of the isoxazole core in this compound is specifically substituted with a nitro group (-NO₂) at the meta position. This substitution pattern is not arbitrary but a deliberate choice driven by structure-activity relationship (SAR) studies. The nitro group is a strong electron-withdrawing group (EWG), significantly influencing the electronic character of the phenyl ring and consequently affecting the molecule's binding interactions with target enzymes. Research on related isoxazole carboxylates, particularly in the context of xanthine oxidase inhibition, has demonstrated that the position of the nitro group on the phenyl ring profoundly impacts potency [3].
Compounds featuring the meta-nitro substitution (3-nitrophenyl), like Ethyl 5-(3-nitrophenyl)isoxazole-3-carboxylate, often exhibit distinct and sometimes superior biological activity compared to their ortho- or para-nitro substituted isomers. This can be attributed to several factors:
Table 2: Impact of Phenyl Ring Substitution on Isoxazole Carboxylate Bioactivity (Representative Data)
Substitution Pattern | Representative Compound | Relative XO Inhibitory Potency (IC₅₀ Range) | Key SAR Insight |
---|---|---|---|
3-Nitrophenyl | Ethyl 5-(3-nitrophenyl)isoxazole-3-carboxylate derivative | Micromolar range | Meta-nitro provides effective EWG character; activity depends on other substituents. |
4-Nitrophenyl | Ethyl 5-(4-nitrophenyl)isoxazole-3-carboxylate (CAS 159670-70-9) | Variable, often lower than optimized meta-CN | Para-nitro induces stronger resonance effects, potentially less optimal for target binding geometry. |
3-Cyanophenyl | Compound 11b (Ref [3]) | Submicromolar (< 1 µM) | Meta-cyano identified as highly preferred EWG for maximal XO inhibition in specific series. |
Unsubstituted Phenyl | Ethyl 5-phenylisoxazole-3-carboxylate | Lower | Lack of EWG significantly reduces potency, underscoring EWG necessity. |
The nitro group also serves as a versatile synthetic handle for further chemical modification. It can be readily reduced to an amino group (-NH₂), allowing for the generation of diverse aniline derivatives and facilitating the exploration of a much broader chemical space from a single precursor like Ethyl 5-(3-nitrophenyl)isoxazole-3-carboxylate [1] [4].
The design and investigation of Ethyl 5-(3-nitrophenyl)isoxazole-3-carboxylate and its analogs are significantly motivated by the pursuit of potent xanthine oxidase (XO) inhibitors. Xanthine oxidase is a critically important enzyme in purine catabolism, catalyzing the final two steps: the oxidation of hypoxanthine to xanthine and subsequently xanthine to uric acid [3]. Elevated serum uric acid levels (hyperuricemia) are the primary cause of gout, a painful inflammatory arthritis resulting from the deposition of monosodium urate crystals in joints and tissues. Hyperuricemia is also associated with other conditions like cardiovascular disease and chronic kidney disease.
While the purine analog allopurinol has been the mainstay XO inhibitor for decades, its use is hampered by potentially severe, sometimes life-threatening, hypersensitivity reactions and other side effects in a significant subset of patients [3]. This critical limitation spurred the development of non-purine alternative XO inhibitors, leading to the discovery of potent agents like febuxostat (a thiazole derivative) and Y-700 (a pyrazole derivative). These drugs demonstrated that high potency and selectivity could be achieved with structures not resembling the natural purine substrates [3].
Ethyl 5-(3-nitrophenyl)isoxazole-3-carboxylate fits directly into this research paradigm. The isoxazole ring is explored as a bioisosteric replacement for the thiazole in febuxostat or the pyrazole in other inhibitors. Bioisosterism involves replacing atoms or groups with others possessing similar physicochemical properties, aiming to retain or improve biological activity while potentially altering pharmacokinetics or reducing toxicity. The five-membered heterocyclic core (isoxazole) provides a similar planar geometry and hydrogen-bond accepting capability (via the ring N and O atoms) to thiazoles or pyrazoles, making it a logical candidate for scaffold hopping [3] [7].
The 3-nitrophenyl substituent at the 5-position of the isoxazole is a key element designed to mimic the hydrophobic/aromatic binding interactions of the pendant phenyl rings in febuxostat and related compounds within the XO active site. The electron-withdrawing nature of the meta-nitro group is hypothesized to fine-tune the electronic properties of this aromatic moiety, optimizing its interaction with residues like Arg880, Thr1010, and Phe914 in the XO active site – interactions known to be crucial for the binding of non-purine inhibitors [3]. The ethyl ester at the 3-position serves a dual purpose: it stabilizes the molecule during synthesis and screening, and importantly, it represents a readily hydrolyzable group (a prodrug moiety) that can be metabolized in vivo to the corresponding carboxylic acid, which is often the pharmacologically active species responsible for direct chelation or ionic interaction with key residues in the enzyme's active site (e.g., interactions with the molybdenum cofactor or adjacent arginine residues) [3].
Research on structurally analogous compounds confirms this rationale. Numerous 5-phenylisoxazole-3-carboxylic acid derivatives, differing in the substituents on the phenyl ring, have been synthesized and evaluated. Among these, compounds bearing strong electron-withdrawing groups (EWGs) like cyano (-CN) or nitro (-NO₂) at the meta position consistently demonstrated potent XO inhibitory activity, with several exhibiting IC₅₀ values in the sub-micromolar range (< 1 µM), rivaling or surpassing allopurinol [3]. While the 3-cyano derivatives often proved superior in these specific studies, the 3-nitro derivatives, such as the analogs of Ethyl 5-(3-nitrophenyl)isoxazole-3-carboxylate, remain highly relevant probes. They provide essential SAR data points for understanding the steric and electronic tolerances of the XO active site and validating the isoxazole core as a viable platform for developing next-generation XO inhibitors with potentially improved safety profiles compared to allopurinol. The ongoing exploration of this chemical space underscores its significance in addressing a persistent therapeutic need.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1